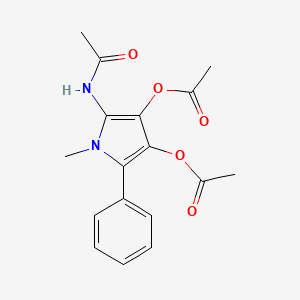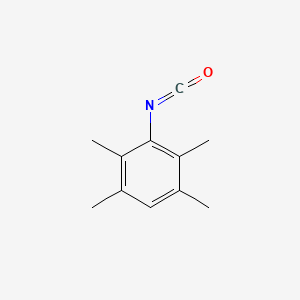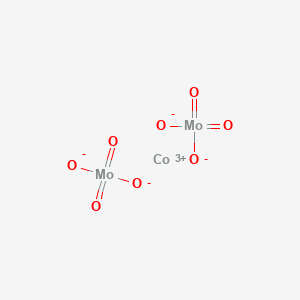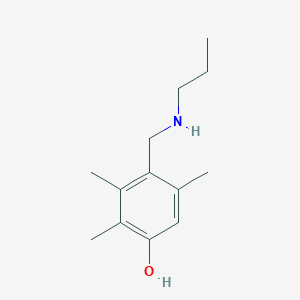
Iproniazid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iproniazid dihydrochloride is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It was initially developed for the treatment of tuberculosis but later found to have antidepressant properties. This compound works by inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as norepinephrine and serotonin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iproniazid dihydrochloride can be synthesized through multiple routes. The most common precursor is methyl isonicotinate, which reacts with hydrazine to form isonicotinohydrazide. This intermediate then undergoes further reactions to produce iproniazid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process typically includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Analyse Chemischer Reaktionen
Types of Reactions
Iproniazid dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxygen, leading to the formation of different products.
Reduction: Reduction reactions can modify its chemical structure.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, methyl isonicotinate, and various oxidizing and reducing agents. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives of iproniazid .
Wissenschaftliche Forschungsanwendungen
Iproniazid dihydrochloride has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in chemical synthesis and research.
Biology: It has been studied for its effects on neurotransmitter metabolism and enzyme inhibition.
Medicine: Initially used as an antidepressant, it has historical significance in the treatment of psychiatric disorders.
Industry: It has applications in the pharmaceutical industry for the development of new drugs and treatments
Wirkmechanismus
Iproniazid dihydrochloride exerts its effects by inhibiting the enzyme monoamine oxidase. This inhibition prevents the breakdown of neurotransmitters such as norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the brain. The elevated levels of neurotransmitters are associated with improved mood and alleviation of depressive symptoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenelzine: Another MAOI used as an antidepressant.
Isocarboxazid: A non-selective MAOI with similar applications.
Tranylcypromine: An MAOI used for the treatment of major depressive disorder
Uniqueness
Iproniazid dihydrochloride was one of the first MAOIs introduced into medicine and has historical significance in the treatment of depression. it was withdrawn from the market due to its hepatotoxicity, which led to the development and use of other MAOIs with fewer side effects .
Eigenschaften
CAS-Nummer |
6011-62-7 |
|---|---|
Molekularformel |
C9H15Cl2N3O |
Molekulargewicht |
252.14 g/mol |
IUPAC-Name |
N'-propan-2-ylpyridine-4-carbohydrazide;dihydrochloride |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-7(2)11-12-9(13)8-3-5-10-6-4-8;;/h3-7,11H,1-2H3,(H,12,13);2*1H |
InChI-Schlüssel |
RXNVZODBLVJNCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NNC(=O)C1=CC=NC=C1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B13805704.png)
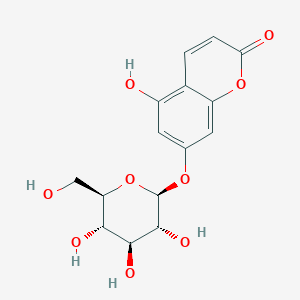
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-acetyl-3-dodecyl-7,7,9,9-tetramethyl-](/img/structure/B13805709.png)
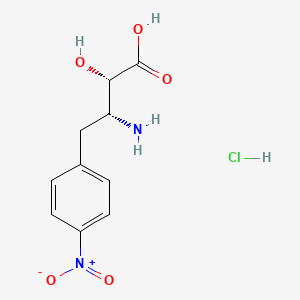



![4-[[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-yl](113C)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13805746.png)
